molecular formula C10H10N2O3 B6249234 2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid CAS No. 59552-96-4

2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid

Cat. No.: B6249234
CAS No.: 59552-96-4
M. Wt: 206.20 g/mol
InChI Key: FFXKXXOWFIBZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline ring fused with a tetrahydroquinazoline moiety and an acetic acid side chain. It has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the reaction of anthranilic acid with an appropriate aldehyde in the presence of a catalyst such as acetic acid, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting intermediate is then oxidized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, each with distinct functional groups that can be further modified for specific applications .

Scientific Research Applications

2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar structure but with a pyrimidine ring instead of a quinazoline ring.

    3H-quinazolin-4-one derivatives: These compounds have a similar quinazoline core but differ in the substitution pattern and functional groups.

Uniqueness

2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetic acid side chain allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .

Properties

CAS No.

59552-96-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-quinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)11-10(15)12-8/h1-4,8H,5H2,(H,13,14)(H2,11,12,15)

InChI Key

FFXKXXOWFIBZCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC(=O)N2)CC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.